
(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one
Vue d'ensemble
Description
(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one, also known as ATPO, is an organic compound consisting of a phosphoranylidene group attached to an oxazolidin-2-one ring. This compound has been studied extensively in recent years due to its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, biochemistry, and material science. ATPO has been found to have a wide range of effects, from inhibition of certain enzymes to modulation of cellular processes.
Applications De Recherche Scientifique
Oxazolidinones as Antimicrobial Agents
Oxazolidinones, including derivatives similar to the query compound, are recognized for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone, shows promise as an alternative for treating infections due to resistant gram-positive organisms. Modifications to the oxazolidinone nucleus aim to yield agents with greater potency and novel spectra of activity (Diekema & Jones, 2000).
Hybrid Antibacterial Agents
Research into oxazolidinone-containing hybrids, particularly for combating methicillin-resistant Staphylococcus aureus (MRSA), underscores the urgent need for novel anti-MRSA agents. These hybrids, which combine oxazolidinone with other antibacterial pharmacophores, aim to interact with multiple targets or counterbalance known side effects associated with each pharmacophore. This approach is considered useful for developing innovative anti-MRSA agents (Jiang, Liu, & Gao, 2020).
Synthesis and Biological Properties
The synthesis and biological properties of 4-phosphorylated derivatives of 1,3-azoles (which include oxazoles) have been systematically reviewed, emphasizing methods of synthesis and their chemical and biological activities. These studies reveal the potential of such compounds in possessing insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity, highlighting the versatility of oxazolidinone derivatives in therapeutic applications (Abdurakhmanova et al., 2018).
Tetrazole Hybrids for Antibacterial Activity
The blending of tetrazole structures with oxazolidinone derivatives exemplifies the strategic development of antibacterial agents with enhanced efficacy against both drug-sensitive and drug-resistant pathogens. This approach has yielded promising compounds such as Tedizolid, which demonstrates significant activities against a range of pathogens, including drug-resistant strains, indicating the potential utility of oxazolidinone scaffolds in developing new antibacterial agents (Gao, Xiao, & Huang, 2019).
Propriétés
IUPAC Name |
(4S)-4-phenyl-3-[2-(triphenyl-λ5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO3P/c31-28(30-27(21-33-29(30)32)23-13-5-1-6-14-23)22-34(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22,27H,21H2/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNITMJSPALDT-HHHXNRCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



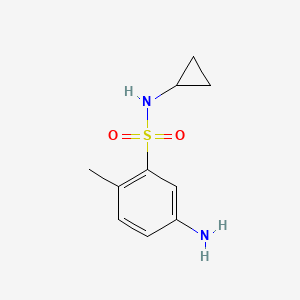
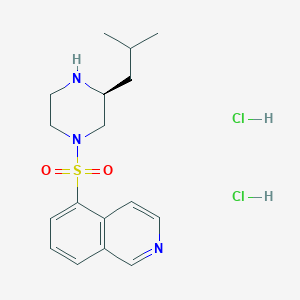


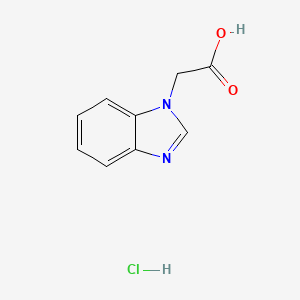
![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)
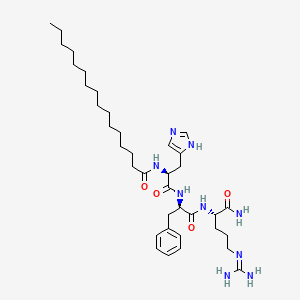

![N-[4-(imidazol-1-yl)butyl]phthalimide](/img/structure/B3169292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3169293.png)
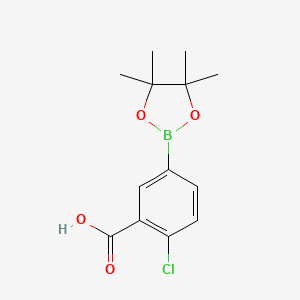
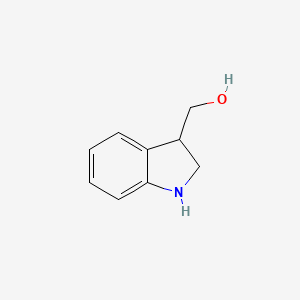
![cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3169321.png)
![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)